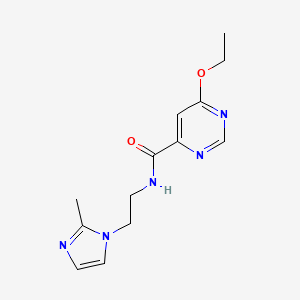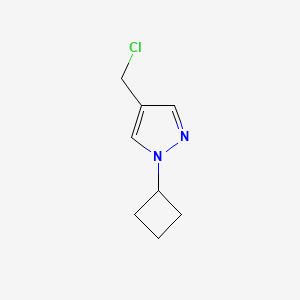
3-Bromo-5-methylsulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methylsulfanylbenzamide is a chemical compound . Unfortunately, there is limited information available about this compound. It is always recommended to refer to the product’s Material Safety Data Sheet (MSDS) for more detailed information.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and X-ray crystallography . Unfortunately, specific information on the molecular structure of this compound is not available.Chemical Reactions Analysis
The types of chemical reactions a compound can undergo are largely determined by its functional groups . Without specific information on this compound, it’s difficult to predict its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, and refractive index . Unfortunately, specific information on the physical and chemical properties of this compound is not available.Scientific Research Applications
Catalytic Synthesis Applications
3-Bromo-5-methylsulfanylbenzamide serves as a precursor in catalytic synthesis processes for the construction of complex molecular structures. It plays a critical role in Cu-catalyzed synthesis methods, contributing to the development of substituted 3-methyleneisoindolin-1-ones. This synthesis involves decarboxylative cross-coupling and heteroannulation reactions, highlighting the compound's utility in facilitating diverse molecular constructions through ligand-assisted catalysis (Gogoi et al., 2014). Additionally, it is instrumental in palladium iodide catalyzed multicomponent carbonylative approaches, offering pathways to functionalized isoindolinone and isobenzofuranimine derivatives. These processes underscore the compound's versatility in synthetic chemistry, enabling the creation of various functionalized molecules through innovative reaction pathways (Mancuso et al., 2014).
Antioxidant and Antimicrobial Discoveries
Research has identified derivatives of this compound with significant biological activities. Studies on bromophenol derivatives have shown these compounds possess potent scavenging activity against radicals, suggesting potential applications as natural antioxidants in food and pharmaceutical fields. Their moderate activity against ABTS radicals further emphasizes the therapeutic potential of these bromophenol compounds as natural antioxidants, underscoring their utility in addressing oxidative stress-related conditions (Li et al., 2012). Moreover, bromophenol derivatives have demonstrated antimicrobial properties, offering a promising avenue for the development of new antimicrobial agents. These findings highlight the compound's role in contributing to the discovery of molecules with health-beneficial properties, addressing the need for novel antioxidants and antimicrobials (Xu et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
Compounds with similar structures, such as sulfonamides, are known to have antibacterial properties . They inhibit the growth of bacteria by preventing the synthesis of folic acid, which is essential for bacterial growth .
Mode of action
Without specific information on “3-Bromo-5-methylsulfanylbenzamide”, it’s difficult to provide an accurate mode of action. By doing so, they inhibit the enzyme and prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical pathways
Sulfonamides affect the folic acid synthesis pathway in bacteria .
Result of action
Without specific studies on “this compound”, it’s difficult to describe the exact molecular and cellular effects of its action. Sulfonamides result in the inhibition of bacterial growth by preventing the synthesis of folic acid .
properties
IUPAC Name |
3-bromo-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQCRFSUCGYTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2577581.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2577583.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)

![7-Cyclopentyl-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2577588.png)

![tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2577590.png)
![Tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2577594.png)


![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide](/img/structure/B2577599.png)